molecular formula C11H9N5O3S2 B12528271 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- CAS No. 662118-07-2

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-

Cat. No.: B12528271
CAS No.: 662118-07-2
M. Wt: 323.4 g/mol
InChI Key: ROZYCXTTXBXJCM-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to an imidazole ring. This particular compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- typically involves the condensation of 1,2-diaminobenzene with thiazole-2-carboxylic acid under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. .

Scientific Research Applications

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- can be compared with other similar compounds such as:

Biological Activity

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H9N5O3S2
  • CAS Number : 662118-07-2
  • Molecular Structure : The compound features a benzimidazole core substituted with a sulfonamide group and a thiazole moiety.

Biological Activity Overview

Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antiviral Activity : Potential use in treating viral infections.
  • Antitumor Activity : Exhibits cytotoxic effects on cancer cells.

Antimicrobial Activity

1H-Benzimidazole-1-sulfonamide has shown promising results in inhibiting bacterial growth. A study reported that benzimidazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Antiviral Effects

Research indicates that benzimidazole derivatives can inhibit viral replication. Their action may involve interference with viral enzyme activity or blocking viral entry into host cells.

Antitumor Effects

The compound has been evaluated for its antitumor properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

StudyFindings
Saxena et al. (2020)Reported high affinity of benzimidazole derivatives for angiotensin II type 1 receptor with IC50 values as low as 1.03 nM, indicating potential in hypertension treatment .
Birajdar et al. (2021)Synthesized amino alcohol derivatives of benzimidazole, showing moderate to good antimicrobial activity against Staphylococcus aureus and Escherichia coli .
PubMed Study (2022)Investigated N-butyl-1H-benzimidazole, finding significant antiviral and antimicrobial properties through DFT calculations and experimental validation .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Benzimidazole-1-sulfonamide is influenced by its structural components:

  • Substituents on the Benzimidazole Ring : Variations in substituents can enhance or reduce biological efficacy.
  • Positioning of Functional Groups : The position of the sulfonamide and thiazole groups is crucial for optimal receptor binding and activity.

Properties

CAS No.

662118-07-2

Molecular Formula

C11H9N5O3S2

Molecular Weight

323.4 g/mol

IUPAC Name

1-(benzimidazol-1-ylsulfonyl)-3-(1,3-thiazol-2-yl)urea

InChI

InChI=1S/C11H9N5O3S2/c17-10(14-11-12-5-6-20-11)15-21(18,19)16-7-13-8-3-1-2-4-9(8)16/h1-7H,(H2,12,14,15,17)

InChI Key

ROZYCXTTXBXJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)NC(=O)NC3=NC=CS3

Origin of Product

United States

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